molecular formula C15H14O B1242739 Obtusastyrene CAS No. 24126-82-7

Obtusastyrene

Cat. No. B1242739
CAS RN: 24126-82-7
M. Wt: 210.27 g/mol
InChI Key: YNPGXIGIEYOFEX-QPJJXVBHSA-N
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Description

Synthesis Analysis

Obtusastyrene can be synthesized through a highly regioselective [Pd]-catalyzed para-allylation of phenols, utilizing simple, inactivated allylic alcohols as allylating coupling partners. This method is effective under open-air conditions and mild reaction parameters, demonstrating the versatility and efficiency of the synthesis process for this compound and similar compounds (Chinnabattigalla, Choudhury, & Gedu, 2021).

Scientific Research Applications

Antimicrobial Activity

Obtusastyrene, known as 4-cinnamylphenol, has demonstrated effective antimicrobial properties in scientific research. It exhibits potent in vitro activity against a variety of gram-positive bacteria, yeasts, and molds. The antimicrobial activity of this compound remains consistent across different pH levels, and its minimal inhibitory concentrations (12 to 25 μg/ml for bacteria and 12 to 100 μg/ml for fungi) are comparable to those of many synthetic, phenolic antimicrobial agents (Jurd, King, Mihara, & Stanley, 1971). This suggests its potential use in developing new antimicrobial agents.

Solubility and Effectiveness

Further research on this compound and its variant, dihydro-obtusastyrene, revealed their solubility in acetone, alcohol, and olive oil, and to a certain extent in water. These compounds displayed inhibitory concentrations against gram-positive bacteria and yeast below 100 μg/ml. Notably, they were not effective against gram-negative bacteria at concentrations of 200 μg/ml or lower. Additionally, their bactericidal properties were observed to be rapid against Staphylococcus aureus and Bacillus cereus at a concentration of 25 μg/ml (King, Bayne, Jurd, & Case, 1972).

Synthesis and Application in Organic Chemistry

This compound plays a significant role in organic synthesis, particularly in the site-selective allylation of phenols. A study demonstrated a highly regioselective [Pd]-catalyzed para-allylation of phenols using simple, inactivated allylic alcohols. This method is efficient in open-air and under mild conditions. The study also successfully applied this strategy for the direct synthesis of this compound and obtustyrene, highlighting its importance in the synthesis of phenolic-based natural products and biologically significant compounds (Chinnabattigalla, Choudhury, & Gedu, 2021).

Influence on Phenoloxidase Activity

In an ecological context, this compound has been found to alter the phenoloxidase activity in the mantle of the marine bivalve Modiolus demissus Dillwyn. This interaction could be related to its role in the inhibition of shell formation in wood-boring bivalve larvae, suggesting a potential ecological impact of this compound in marine environments (Waite, 1976).

Mechanism of Action

Target of Action

Obtusastyrene, also known as 4-Cinnamylphenol, is a natural phenolic compound It has been reported to exhibit antimicrobial properties , suggesting that its targets could be microbial cells or specific enzymes within these cells.

Mode of Action

It is known to have antimicrobial properties , which suggests that it may interact with microbial cells, possibly disrupting their cell walls or inhibiting essential enzymes, leading to their death

Biochemical Pathways

Given its antimicrobial properties , it is likely that it interferes with essential biochemical pathways in microbial cells, such as those involved in cell wall synthesis or energy production. More research is needed to identify the specific pathways affected.

Result of Action

Its antimicrobial properties suggest that it may lead to the death of microbial cells . This could result from the disruption of cell walls, inhibition of essential enzymes, or interference with vital biochemical pathways. More research is needed to confirm these effects and discover any additional ones.

Future Directions

The development of strategies based on a site-selective allylation, particularly protecting group-free substrates and non-activated coupling agents, is a future direction in the study of Obtusastyrene .

Biochemical Analysis

Biochemical Properties

Obtusastyrene plays a significant role in biochemical reactions due to its antimicrobial activity. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth of gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus at concentrations as low as 25 μg/ml . The compound’s antimicrobial activity is not significantly affected by pH changes, making it a stable agent in different environments . This compound’s interactions with microbial cell membranes likely disrupt their integrity, leading to cell death.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to inhibit the growth of gram-positive bacteria, yeasts, and molds by disrupting their cell membranes . This disruption leads to leakage of cellular contents and ultimately cell death. In addition to its antimicrobial effects, this compound may influence cell signaling pathways and gene expression, although specific details on these effects are still under investigation. The compound’s ability to inhibit microbial growth suggests it could be a valuable tool in controlling infections and contamination.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with microbial cell membranes. By integrating into the lipid bilayer, this compound disrupts membrane integrity, leading to increased permeability and leakage of cellular contents This disruption is likely due to the compound’s phenolic structure, which allows it to interact with lipid molecules Additionally, this compound may inhibit specific enzymes involved in cell wall synthesis, further contributing to its antimicrobial effects

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound remains stable and retains its antimicrobial activity over a range of pH levels . Prolonged exposure to this compound may lead to the development of resistance in some microbial populations. Studies have shown that this compound can maintain its effectiveness for extended periods, making it a reliable antimicrobial agent for laboratory use. Long-term effects on cellular function and potential degradation products are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound effectively inhibits microbial growth without causing significant toxicity to the host organism At higher doses, the compound may exhibit toxic effects, including damage to host tissues and organs Threshold effects have been observed, where a minimal effective concentration is required to achieve antimicrobial activity

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and utilization by microorganisms. The compound is metabolized by aerobic bacteria through pathways that involve the oxidation of its vinyl side chain to produce phenylacetic acid . Enzymes such as styrene monooxygenase and phenylacetaldehyde dehydrogenase play crucial roles in this process. The metabolic flux and levels of metabolites produced during this compound degradation can vary depending on the microbial species and environmental conditions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to easily integrate into cell membranes and accumulate in lipid-rich regions . Transporters such as ATP-binding cassette (ABC) transporters may facilitate the movement of this compound across cellular membranes. The distribution of this compound within tissues can influence its antimicrobial effectiveness and potential toxicity.

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound is likely to localize in lipid-rich regions such as cell membranes and lipid droplets Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, where it can exert its antimicrobial effects

properties

IUPAC Name

4-[(E)-3-phenylprop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-7,9-12,16H,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPGXIGIEYOFEX-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24126-82-7, 21148-30-1
Record name Obtusastyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024126827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusastyrene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154312
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Obtusastyrene relate to its activity?

A2: As a cinnamylphenol, this compound's structure plays a key role in its activity. The phenolic moiety is likely involved in interactions with bacterial cell walls and membranes, leading to cell disruption. [] Further research exploring Structure-Activity Relationships (SAR) is needed to fully understand the contributions of specific structural features to its antimicrobial potency and selectivity.

Q2: Does the pH of the environment impact the effectiveness of this compound?

A3: Research indicates that the antimicrobial activity of this compound remains relatively stable across a pH range of 3 to 8. [] This suggests that its mechanism of action is not significantly influenced by pH within this range.

Q3: What is the solubility of this compound in different solvents?

A4: this compound shows good solubility in organic solvents like acetone, alcohol, and olive oil. Its solubility in water is more limited, reaching approximately 34 μg/ml. [] This solubility profile may influence its formulation and potential applications.

Q4: Are there any natural sources for this compound?

A5: Yes, this compound is a naturally occurring compound found in the heartwood of Dalbergia obtusa, a tropical hardwood tree. [, ] Its presence in this wood species contributes to the natural durability and resistance to biodeterioration.

Q5: Have there been any studies on the use of this compound for wood preservation?

A6: Research has investigated the efficacy of this compound as a wood preservative against common wood decay fungi. While it showed some effectiveness against brown-rot fungi, higher concentrations were needed for significant protection, potentially limiting its practical application in this area. []

Q6: Has the synthesis of this compound been achieved?

A7: Yes, efficient synthetic routes for this compound have been developed. One notable approach utilizes a palladium-catalyzed para-selective allylation of phenols, offering a direct and environmentally friendly method for its production. []

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